molecular formula C22H22ClNO3 B3012812 1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705838-70-5

1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B3012812
CAS No.: 1705838-70-5
M. Wt: 383.87
InChI Key: VOOXKINNFZOVNZ-UHFFFAOYSA-N
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Description

The compound 1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a derivative of the core structure 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3, molecular formula C₁₂H₁₃NO₂). The core consists of a spiro junction between an isobenzofuran-1(3H)-one and a piperidine ring.

Properties

IUPAC Name

1'-[3-(4-chloro-3-methylphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3/c1-15-13-16(7-9-19(15)23)8-10-20(25)24-12-4-11-22(14-24)18-6-3-2-5-17(18)21(26)27-22/h2-3,5-7,9,13H,4,8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXKINNFZOVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a synthetic organic compound that belongs to a class of spiro compounds. These compounds often exhibit diverse biological activities due to their unique structural features.

The biological activity of spiro compounds, including the one , often involves interactions with various biological targets:

  • Receptor Modulation : Many spiro compounds act as modulators of neurotransmitter receptors, which can influence neuropharmacological activities.
  • Enzyme Inhibition : Some spiro derivatives are known to inhibit specific enzymes, contributing to their therapeutic effects.

Pharmacological Profiles

  • Antidepressant Activity : Certain spiro compounds have been studied for their potential antidepressant effects by modulating serotonin and norepinephrine levels.
  • Antitumor Properties : Research indicates that some derivatives may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Effects : Spiro compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Study 1: Antidepressant Effects

In a study examining the impact of similar spiro compounds on serotonin receptors, researchers found that specific structural modifications enhanced binding affinity and efficacy at the 5-HT1A receptor, suggesting potential antidepressant properties.

Study 2: Cytotoxic Activity

A case study focused on a related spiro compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 3: Anti-inflammatory Mechanisms

Another investigation reported that a spiro compound reduced levels of TNF-alpha and IL-6 in an experimental model of inflammation, indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Compound AAntidepressant5-HT receptor modulation
Compound BCytotoxicApoptosis induction
Compound CAnti-inflammatoryCytokine inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Spiro Cores

3H-Spiro[isobenzofuran-1,3′-isochroman] Derivatives
  • Core Structure : Spiro[isobenzofuran-1,3′-isochroman] (a fused benzopyran system).
  • Synthesis : Palladium-catalyzed tandem cyclization enables regioselective construction of this scaffold. For example, Eleganketal A (a marine natural product derivative) was synthesized using this method .
  • Activity : Exhibits anticancer properties, particularly against avian influenza in its methylated form .
3H-Spiro[isobenzofuran-1,9′-xanthen]-3-one Derivatives
  • Core Structure : Spiro[isobenzofuran-1,9′-xanthen] (xanthene ring system).
  • Synthesis: Condensation of phthalic anhydride with phenols under acidic conditions .
  • Applications: High fluorescence quantum yield and photostability make these compounds suitable for OLEDs and lasers . Derivatives like 3'-(4-aminophenoxy)-6'-hydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one are used in fluorescence assays for halide detection .

Functionalized Derivatives with Heterocyclic Substituents

Pyrazole-Fused Spiro Compounds
  • Example: (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one.
  • Activity: Pyrazole substituents confer diverse biological activities, including antitussive (noscapine analogues) and antibacterial properties (e.g., spirolaxine) .
  • Crystallography : Weak N–H⋯O and C–H⋯O interactions stabilize the crystal lattice, as shown in X-ray studies .
Azetidine- and Piperazine-Modified Derivatives
  • Example : 3',6'-di(azetidin-1-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one (fluorescent probe).
  • Synthesis : Pd-mediated coupling of azetidine with triflated intermediates .
  • Applications : Used in real-time monitoring of glucose transporter (GLUT) activity .

Pharmacological and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity/Application
Target Compound Spiro[isobenzofuran-1,3'-piperidin] 4-Chloro-3-methylphenylpropanoyl Acylation of spiro core Under investigation
3H-Spiro[isobenzofuran-1,3′-isochroman] Spiro[isobenzofuran-1,3′-isochroman] Variable aryl groups Pd-catalyzed cyclization Anticancer (e.g., Eleganketal A)
3'-(4-Aminophenoxy)-6'-hydroxy derivative Spiro[isobenzofuran-1,9'-xanthen] Aminophenoxy, hydroxy Phthalic anhydride condensation Fluorescent probes
Pyrazole-fused derivative Spiro[isobenzofuran-1,3′-pyrazole] 5-Amino-3-methylphenylpyrazole Condensation with 2-formylbenzoic acid Antibacterial, antitussive
  • Stability : Storage at 2–8°C (similar to other spiro compounds) suggests moderate stability .

Research Tools and Characterization

  • Crystallography : SHELX and ORTEP-3 software are widely used for structure determination . For example, the pyrazole-fused derivative’s crystal structure revealed planar rings and hydrogen-bonding networks .
  • Fluorescence Assays: Derivatives like 3'-(4-aminophenoxy)-6'-hydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one enable ultrasensitive halide detection (limit of detection: 0.1 µM) .

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